molecular formula C14H25NO5 B1653739 1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate CAS No. 193022-98-9

1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

Cat. No.: B1653739
CAS No.: 193022-98-9
M. Wt: 287.35
InChI Key: QHUACTPKGSIZOO-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H25NO5 and a molecular weight of 287.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and hydroxymethyl groups, as well as two carboxylate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and ethyl groups under controlled conditions. One common method includes the use of tert-butyl 4-ethyl piperidine-1,4-dicarboxylate as a starting material, which is then reacted with formaldehyde to introduce the hydroxymethyl group . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the carboxylate groups yields alcohol derivatives.

Scientific Research Applications

1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity, or to receptors, modulating their function. The pathways involved in these interactions depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity, making it valuable for diverse scientific research applications.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-11(17)14(10-16)6-8-15(9-7-14)12(18)20-13(2,3)4/h16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUACTPKGSIZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143091
Record name 1-(1,1-Dimethylethyl) 4-ethyl 4-(hydroxymethyl)-1,4-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193022-98-9
Record name 1-(1,1-Dimethylethyl) 4-ethyl 4-(hydroxymethyl)-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193022-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-ethyl 4-(hydroxymethyl)-1,4-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5% Pd/C (1.85 g, 50% wet) is added to a solution of 4-benzyloxymethylpiperidine-1,4-dicarboxylic acid-1-tert-butyl ester-4-ethyl ester (1.85 g, 0.0049 mol) in ethanol (20 mL). The reaction mixture is stirred under the positive pressure of hydrogen gas for 16 hrs at room temperature. The reaction mixture is filtered through celite bed and washed with a solution methanol and dichloromethane (1:5, 100 mL). Combine filtrate is concentrated under reduced pressure to give 4-hydroxymethylpiperidine-1,4-dicarboxylic acid 1-tert-butyl ester-4-ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-benzyloxymethylpiperidine-1,4-dicarboxylic acid-1-tert-butyl ester-4-ethyl ester
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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